N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide
Description
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide is a synthetic organic compound characterized by a tetrazole ring substituted with a cyclopentyl group, a propenamide backbone, and a 4-nitrophenyl moiety.
Properties
Molecular Formula |
C16H18N6O3 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
(E)-N-[(1-cyclopentyltetrazol-5-yl)methyl]-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H18N6O3/c23-16(10-7-12-5-8-14(9-6-12)22(24)25)17-11-15-18-19-20-21(15)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,17,23)/b10-7+ |
InChI Key |
FARXECBYUJPKMZ-JXMROGBWSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=NN=N2)CNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C1)N2C(=NN=N2)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of zinc salts as catalysts.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions.
Formation of the Propenamide Moiety: The propenamide group is formed through amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of palladium catalysts.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound shares structural motifs with several derivatives, including tetrazole-containing propanamides and nitrophenyl-substituted heterocycles. Key analogues and their properties are compared below:
*Calculated based on molecular formula.
Key Observations:
- Tetrazole vs. Thiadiazole: The target compound’s tetrazole ring offers greater metabolic stability compared to thiadiazole derivatives, which may degrade more readily in vivo . However, thiadiazole derivatives exhibit confirmed antimicrobial activity, suggesting that replacing tetrazole with thiadiazole could enhance bioactivity .
- Substituent Effects: The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than the methoxyphenyl group in the fluorophenyl analogue . This could improve binding affinity in enzyme inhibition but reduce solubility.
- This may influence redox activity or protein interactions .
Pharmacological Potential
- Antimicrobial Activity: Four 1,3,4-thiadiazole derivatives in demonstrated superior activity against E. coli and C. albicans, attributed to their nitro groups and hydrazone linkages . The target compound’s nitrophenyl group may confer similar activity, but this requires experimental validation.
- Anti-inflammatory and Analgesic Potential: Tetrazole derivatives are frequently explored as COX-2 inhibitors or cannabinoid receptor modulators. The cyclopentyl group in the target compound may enhance lipophilicity, aiding blood-brain barrier penetration .
Biological Activity
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound consists of several key components:
- Tetrazole Ring: Provides unique chemical properties and biological activity.
- Cyclopentyl Group: Enhances lipophilicity and may influence receptor binding.
- Nitrophenyl Moiety: Known for its role in various biological interactions.
The molecular formula of the compound is , and it has a molecular weight of 286.28 g/mol.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
The mechanism by which this compound exerts its biological effects likely involves:
- Molecular Interactions: The tetrazole moiety acts as a mimic for carboxylic acids, facilitating binding to active sites on enzymes or receptors .
- Hydrogen Bonding: The nitrogen atoms in the tetrazole ring can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Variations in substituents on the tetrazole ring or phenyl groups can significantly affect potency and selectivity against specific targets.
- Studies have indicated that modifications leading to improved hydrogen bonding capabilities tend to enhance inhibitory activity against xanthine oxidase .
Synthesis and Evaluation
A series of studies have focused on synthesizing various derivatives of this compound, assessing their biological activities through in vitro assays. For example:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.312 | Xanthine Oxidase |
| Compound B | 0.031 | Xanthine Oxidase (Optimized) |
This table illustrates the potency improvement achieved through structural modifications .
Toxicity and Safety Profile
While specific toxicity data for this compound are not extensively documented, related compounds have undergone preliminary safety assessments indicating acceptable profiles for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
